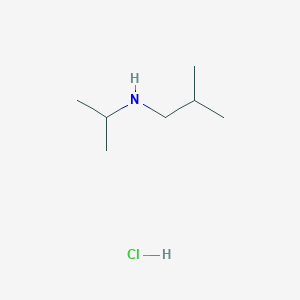(2-Methylpropyl)(propan-2-yl)amine hydrochloride
CAS No.: 98630-32-1
Cat. No.: VC4325307
Molecular Formula: C7H18ClN
Molecular Weight: 151.68
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 98630-32-1 |
|---|---|
| Molecular Formula | C7H18ClN |
| Molecular Weight | 151.68 |
| IUPAC Name | 2-methyl-N-propan-2-ylpropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H17N.ClH/c1-6(2)5-8-7(3)4;/h6-8H,5H2,1-4H3;1H |
| Standard InChI Key | MQBUMZZSHWKKJZ-UHFFFAOYSA-N |
| SMILES | CC(C)CNC(C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
(2-Methylpropyl)(propan-2-yl)amine hydrochloride, also known as N-isobutyl-N-isopropylamine hydrochloride, is the hydrochloride salt of the corresponding secondary amine. Its molecular structure features an isopropyl group (propan-2-yl) and an isobutyl group (2-methylpropyl) bonded to a central nitrogen atom, with a chloride counterion stabilizing the protonated amine (Figure 1) .
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₈ClN |
| Molecular Weight | 151.67 g/mol |
| CAS Registry | 39099-24-6 (free base) |
The free base (N-isobutyl-N-isopropylamine) has a molecular weight of 115.21 g/mol , while the hydrochloride form adds 36.46 g/mol from the HCl component.
Structural Analysis
The compound’s amine nitrogen adopts a trigonal pyramidal geometry, with bond angles approximating 107° . The isopropyl and isobutyl substituents create steric hindrance, influencing reactivity and solubility. The hydrochloride salt enhances stability and water solubility compared to the free base .
Synthesis and Production Methods
Laboratory Synthesis
The free base is typically synthesized via alkylation of isopropylamine with isobutyl bromide under basic conditions :
Subsequent treatment with hydrochloric acid yields the hydrochloride salt :
Industrial-Scale Production
Industrial methods employ continuous flow reactors to optimize yield and purity. Key parameters include:
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 160–165°C | Estimated |
| Density | 0.9–1.1 g/cm³ | Estimated |
| Solubility (H₂O) | >100 mg/mL (20°C) |
The hydrochloride salt is hygroscopic, requiring storage in airtight containers under inert gas .
Spectroscopic Characteristics
-
IR Spectroscopy: N–H stretch at 3200–2800 cm⁻¹; C–N stretch at 1250–1020 cm⁻¹ .
-
¹H NMR (D₂O): δ 1.0–1.2 (m, 12H, CH₃), 2.4–2.6 (m, 2H, CH₂), 3.1–3.3 (m, 1H, CH) .
Chemical Reactivity and Applications
Reactivity Profile
As a secondary amine hydrochloride, the compound participates in:
-
Alkylation: Reacts with alkyl halides to form quaternary ammonium salts .
-
Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride).
-
Salt Metathesis: Exchanges chloride for other anions (e.g., sulfate) in polar solvents .
Industrial and Research Applications
Comparative Analysis with Related Amines
N-Isopropylbenzylamine Hydrochloride
While structurally distinct, N-isopropylbenzylamine shares similar synthetic routes (e.g., reductive amination) . Key differences include:
-
Higher lipophilicity (logP 2.1 vs. 1.5 for (2-Methylpropyl)(propan-2-yl)amine hydrochloride)
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume